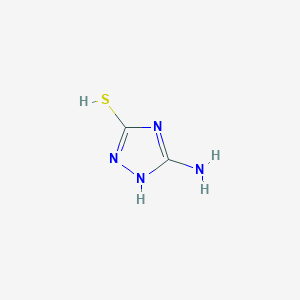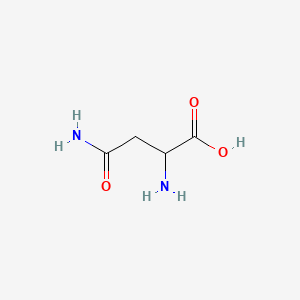
4-Fluoroaniline
説明
4-Fluoroaniline is an organofluorine compound with the chemical formula C₆H₆FN . It is a colorless liquid and one of the three isomers of fluoroaniline. This compound is widely used as a precursor in various applications, including medicinal chemistry and the production of fungicides and fentanyl analogues .
準備方法
Synthetic Routes and Reaction Conditions: 4-Fluoroaniline can be synthesized through the hydrogenation of 4-nitrofluorobenzene. This process involves the reduction of the nitro group to an amino group under hydrogenation conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced by the catalytic hydrogenation of 4-nitrofluorobenzene using iron oxide-based catalysts. This method is efficient and yields high purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including 4-fluoronitrobenzene.
Reduction: The compound can be reduced to form this compound from 4-nitrofluorobenzene.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization followed by substitution.
Major Products:
Oxidation: 4-Fluoronitrobenzene.
Reduction: this compound.
Substitution: Various substituted anilines depending on the substituent introduced.
科学的研究の応用
4-Fluoroaniline is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: A precursor in the synthesis of pharmaceuticals, including analgesics and anesthetics.
Industry: Employed in the production of agrochemicals, dyes, and polymers
作用機序
The mechanism of action of 4-Fluoroaniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of metabolites that can exert biological effects. The pathways involved include enzymatic reduction and oxidation reactions .
類似化合物との比較
- 2-Fluoroaniline
- 3-Fluoroaniline
- 4-Chloroaniline
- 4-Bromoaniline
Comparison: 4-Fluoroaniline is unique due to the presence of a fluorine atom at the para position, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound exhibits different physical and chemical properties, such as boiling point and reactivity in substitution reactions .
特性
IUPAC Name |
4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022027 | |
| Record name | 4-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline] | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluoroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
358.7 °F at 760 mmHg (USCG, 1999), 188 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °F (USCG, 1999), 74 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluoroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C | |
| Record name | 4-Fluoroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Pale yellow liquid | |
CAS No. |
371-40-4; 87686-42-8, 371-40-4 | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FLUOROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HI1G076Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
30.6 °F (USCG, 1999), -1.9 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Fluoroaniline?
A1: The molecular formula of this compound is C6H6FN, and its molecular weight is 111.12 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound. These include:* FTIR and FT-Raman spectroscopy: [] These methods provide information about the vibrational modes and functional groups present in the molecule.* Nuclear Magnetic Resonance (NMR) spectroscopy: [, , , ] 1H, 13C, and 19F NMR spectra are valuable for elucidating the structure and studying the dynamic behavior of this compound.* UV-Vis Spectroscopy: [, , , ] This technique helps analyze the electronic transitions and absorption characteristics of the molecule.* Mass Spectrometry (MS): [, , , ] This technique is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives.
Q3: How does this compound perform in different environments and applications?
A3: this compound's performance is influenced by factors such as temperature, pH, and the presence of other chemicals. Research has explored its use in various applications, including:
- Hydrophilic Tinted Lens Materials: [] this compound has been investigated as a potential UV-blocking additive in hydrophilic ophthalmic lenses due to its UV absorption properties.
- Corrosion Inhibition: [] Aryl layers formed from this compound diazonium salts have shown potential in inhibiting copper corrosion, though its effectiveness is lower compared to other derivatives.
- Perovskite Solar Cells: [] this compound has demonstrated potential as a nondestructive passivating agent in perovskite solar cells, improving both performance and stability.
Q4: Does this compound exhibit catalytic activity, and if so, in what reactions?
A4: While this compound itself may not be a catalyst, it plays a crucial role in certain catalytic reactions. For example:* Arylation of Diazoesters: [] this compound promotes the urea-catalyzed arylation of nitrodiazoesters via a transient N–H insertion cascade. It participates in the reaction mechanism, facilitating the formation of the desired doubly arylated ester products.
Q5: How has computational chemistry been applied to study this compound?
A5: Computational methods provide valuable insights into the properties and behavior of this compound. Studies have utilized:* Density Functional Theory (DFT): [, ] DFT calculations have been employed to optimize molecular geometries, calculate vibrational frequencies, and investigate electronic properties like frontier molecular orbitals and hyperpolarizability.* Molecular Dynamics Simulations: [Not explicitly mentioned in the provided abstracts but potentially relevant] These simulations could explore the conformational flexibility and intermolecular interactions of this compound in different environments.* QSAR Modeling: [] QSAR models have been used to predict the genotoxicity of this compound and its derivatives, providing valuable information for risk assessment.
Q6: How do structural modifications of this compound affect its properties and activity?
A6: Substitutions on the aromatic ring of this compound can significantly alter its physicochemical and biological properties. For example:* Fungicidal Activity: [, ] Halogenated benzylidene derivatives of this compound have shown potent fungicidal activity against various plant pathogenic fungi. The position and nature of the halogen substituents influence the efficacy.* Herbicidal Activity: [] Fluoro-functionalized phenylimido derivatives of hexamolybadate clusters, incorporating a this compound moiety, exhibit potent herbicidal activity.* Carbonic Anhydrase Inhibition: [, ] N-benzylidene derivatives of this compound have demonstrated inhibitory effects on human carbonic anhydrase isoenzymes (hCA-I and hCA-II). The type and position of substituents on the benzylidene ring affect the inhibitory potency.
Q7: What is known about the metabolism and toxicity of this compound?
A7: this compound undergoes extensive metabolism in biological systems. Key metabolic pathways include:* Hydroxylation: [] Both ortho- and para-hydroxylation of this compound have been observed, leading to the formation of various hydroxylated metabolites.* Defluorination: [, ] Para-hydroxylation can result in defluorination, yielding 4-aminophenol (paracetamol) and its metabolites.* N-Acetylation and Conjugation: [, ] Metabolites of this compound, including paracetamol, can be further metabolized by N-acetylation and conjugation reactions (e.g., sulfation, glucuronidation), leading to the excretion of more water-soluble conjugates.* Genotoxicity: [] QSAR models have identified this compound and some of its derivatives as potential genotoxic impurities, emphasizing the need for careful monitoring and control during drug substance manufacturing.
Q8: What analytical methods are commonly employed for this compound analysis?
A8: Various analytical techniques are used to characterize and quantify this compound and its metabolites:
- High-Performance Liquid Chromatography (HPLC): [, , , , ] HPLC coupled with various detectors, such as UV, fluorescence, or mass spectrometry (MS), allows for the separation and quantification of this compound and its metabolites in complex mixtures.
- Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-MS/MS: [, , , ] These techniques provide high sensitivity and selectivity for detecting and quantifying trace levels of this compound and its metabolites in biological samples like plasma and urine.
- Electrochemical Techniques: [] Electrochemical methods, such as electrochemical noise (ECN) and Tafel potentiodynamic polarization measurements, have been used to assess the corrosion inhibition properties of this compound-derived coatings.
Q9: What is the environmental fate of this compound, and are there concerns regarding its degradation?
A9: The environmental fate and degradation of this compound are important considerations due to its potential presence in industrial wastewater.
- Microbial Degradation: [] Some bacterial strains, such as Ralstonia sp. FD-1, have shown the ability to degrade this compound, utilizing it as a sole carbon and nitrogen source. Understanding the metabolic pathways and enzymes involved in microbial degradation can aid in developing bioremediation strategies for contaminated environments.
- Earthworm Metabolism: [] Studies have investigated the metabolism of this compound in earthworms, a key soil organism, to assess its biotransformation and potential accumulation in the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7722626.png)


![[N'-[N'-(4-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7722645.png)










